Roxindole hydrochloride
Overview
Description
Roxindole hydrochloride is a chemical with the molecular formula of C23H27ClN2O and a molecular weight of 382.932 g/mol . It is a selective and potent presynaptic D2DR (D2 dopamine autoreceptor) agonist .
Molecular Structure Analysis
Roxindole hydrochloride has a molecular weight of 382.93 and a molecular formula of C23H26N2O.HCl . Unfortunately, the specific details about its molecular structure are not available in the search results.
Chemical Reactions Analysis
Roxindole hydrochloride is a potent agonist at dopamine autoreceptors, with an affinity for the D2-like subtype in the low nanomolar range . It also inhibits serotonin (5-HT) uptake . More specific details about its chemical reactions are not available in the search results.
Physical And Chemical Properties Analysis
Roxindole hydrochloride has a molecular weight of 382.93 and a molecular formula of C23H26N2O.HCl . Unfortunately, the specific details about its physical and chemical properties are not available in the search results.
Scientific Research Applications
Specific Scientific Field
Neuroscience and Psychopharmacology .
Comprehensive and Detailed Summary of the Application
Roxindole hydrochloride is a dopamine D2 autoreceptor agonist, with affinity for D3, D4, and 5-HT1A receptors . It has been studied for its potential antidepressant efficacy . It’s also been researched for its potential use in treating positive and negative schizophrenic symptoms .
Detailed Description of the Methods of Application or Experimental Procedures
In one study, the neuropharmacological profile of roxindole was examined in rats (male Wistar) and mice (male Albino Swiss) in respect of its influence on the dopamine system . The drug was used in low doses to decrease locomotor activity, and in higher doses, it did not induce locomotor hyperactivity or stereotypy . The drug was given repeatedly (twice daily, 14 days) in the study .
Thorough Summary of the Results or Outcomes Obtained
Roxindole antagonized the amphetamine-induced hyperlocomotion, the amphetamine- or apomorphine-induced stereotypy, apomorphine climbing behaviour, and reserpine-induced akinesia . The quinpirole-induced hyperlocomotion was inhibited by roxindole . When given alone, the drug did not induce catalepsy, but antagonized the catalepsy induced by haloperidol, spiperone, and fluphenazine . The immobility time in the forced swimming test was reduced . Like typical antidepressants, roxindole increased the hyperlocomotion induced by D-amphetamine . These results indicate that roxindole may have an antidepressant and antiparkinsonian activity and should be devoid of extrapyramidal side-effects .
properties
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEPVNSWLLJECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042605 | |
Record name | Roxindole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Roxindole hydrochloride | |
CAS RN |
108050-82-4 | |
Record name | Roxindole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roxindole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROXINDOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS63HO5457 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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